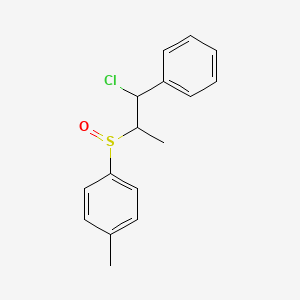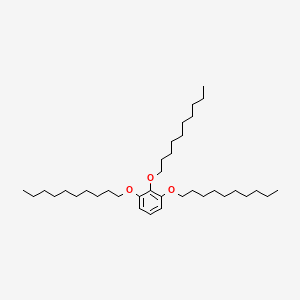
1,2,3-Tris(decyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(decyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three decyloxy groups at the 1, 2, and 3 positions. This compound is part of a broader class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(decyloxy)benzene typically involves the alkylation of a benzene derivative with decyl groups. One common method is the reaction of pyrogallol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
化学反应分析
Types of Reactions: 1,2,3-Tris(decyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The decyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
- Oxidation products include decyloxybenzaldehyde or decyloxybenzoic acid.
- Reduction products include decyloxycyclohexane derivatives.
- Substitution products depend on the specific electrophile used in the reaction.
科学研究应用
1,2,3-Tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in substituted benzenes.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
作用机制
The mechanism of action of 1,2,3-Tris(decyloxy)benzene depends on its specific application. In chemical reactions, the decyloxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects. This can affect the compound’s behavior in electrophilic aromatic substitution reactions, making it more or less reactive depending on the substituents present.
相似化合物的比较
1,2,4-Tris(decyloxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
1,3,5-Tris(decyloxy)benzene: Another isomer with distinct reactivity and applications.
1,2,3-Tris(hexyloxy)benzene: Shorter alkyl chains result in different physical and chemical properties.
Uniqueness: 1,2,3-Tris(decyloxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The decyloxy groups provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in both organic synthesis and industrial processes.
属性
CAS 编号 |
151237-07-9 |
|---|---|
分子式 |
C36H66O3 |
分子量 |
546.9 g/mol |
IUPAC 名称 |
1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H66O3/c1-4-7-10-13-16-19-22-25-31-37-34-29-28-30-35(38-32-26-23-20-17-14-11-8-5-2)36(34)39-33-27-24-21-18-15-12-9-6-3/h28-30H,4-27,31-33H2,1-3H3 |
InChI 键 |
CLWWKLPXMUQPQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCC)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


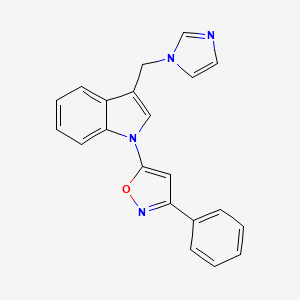
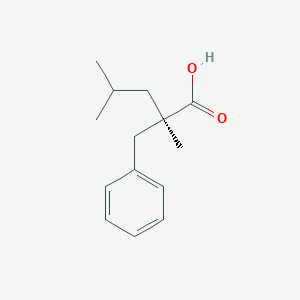

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
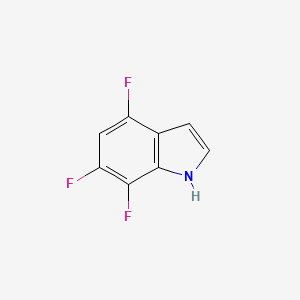
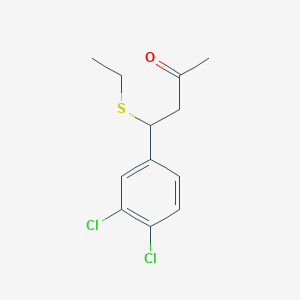
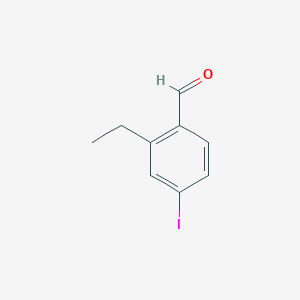
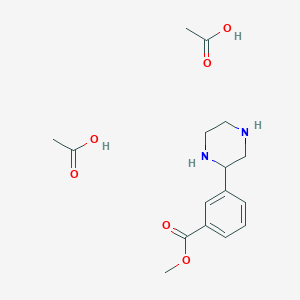

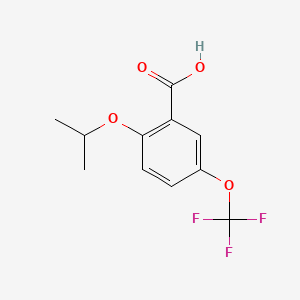
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)


